molecular formula C20H29N5O3 B6445347 3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640834-95-1

3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6445347
CAS No.: 2640834-95-1
M. Wt: 387.5 g/mol
InChI Key: GFHLVYZEWIDVSC-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-1,2-dihydropyrazin-2-one core linked to a piperidin-4-yl group via a but-2-yn-1-yloxy spacer. The piperidine moiety is further substituted with a 4-acetylpiperazine at the terminal position.

Properties

IUPAC Name

3-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-17(26)24-14-12-23(13-15-24)8-3-4-16-28-18-5-9-25(10-6-18)19-20(27)22(2)11-7-21-19/h7,11,18H,5-6,8-10,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHLVYZEWIDVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs include piperazine/piperidine-containing derivatives and heterocyclic cores (e.g., pyrazolopyrimidinones, triazolopyridinones). Key comparisons are summarized below:

Compound Name / ID Core Structure Substituents / Linkers Key Features
Target Compound 1,2-Dihydropyrazin-2-one 4-Acetylpiperazine, but-2-yn-1-yloxy linker Acetyl group enhances metabolic stability; alkyne spacer increases rigidity
Compound 5 () Pyrazolopyrimidinone 4-(1H-pyrazol-4-yl)butan-1-one, arylpiperazine Flexible butanone linker; arylpiperazine may improve target affinity
MK45 () Pyridin-2-yl derivative 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl, methylpiperazine Halogen/CF3 groups enhance lipophilicity; thiophene may alter π-π stacking
Impurity MM0421.02 () Triazolo[4,3-a]pyridin-3(2H)-one 4-Phenylpiperazine, propyl linker Phenylpiperazine increases bulk; triazolopyridinone core alters H-bonding

Pharmacological Implications

  • Target Compound vs. However, the butanone linker in Compound 5 could confer greater conformational flexibility, aiding in binding pocket accommodation .
  • Target Compound vs. MK45 (): The acetylpiperazine in the target compound likely reduces oxidative metabolism compared to MK45’s methylpiperazine. The trifluoromethyl group in MK45 enhances lipophilicity but may increase off-target risks .
  • Target Compound vs. MM0421.02 (): The acetyl group in the target compound replaces the phenyl group in MM0421.02’s piperazine, reducing steric hindrance and possibly improving solubility. The alkyne linker in the target compound may confer greater stability than MM0421.02’s propyl chain .

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